ML-792

描述

ML-792 是一种特异性的小泛素样修饰激活酶抑制剂。它以在酶促分析中抑制小泛素样修饰激活酶 1 和小泛素样修饰激活酶 2 的高选择性和效力而闻名。 该化合物在科学研究中表现出巨大的潜力,特别是在癌症生物学和分子生物学领域 .

准备方法

ML-792 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括使用特定试剂和催化剂来实现所需的化学转化。 This compound 的工业生产方法旨在确保高纯度和产率,通常涉及先进的技术,例如高效液相色谱法进行纯化 .

化学反应分析

ML-792 会经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,this compound 的氧化会导致氧化衍生物的形成,而还原则会产生化合物的还原形式 .

科学研究应用

Cancer Research

Mechanism of Action

ML-792 inhibits the activity of the SAE, leading to a reduction in SUMOylation levels within cells. This mechanism has been linked to decreased proliferation of cancer cells, particularly those expressing the MYC oncogene. The compound demonstrates nanomolar potency in inhibiting SAE activity, making it a valuable tool for studying the role of SUMOylation in cancer progression.

Case Study: Pancreatic Cancer

In pancreatic ductal adenocarcinoma (PDAC) models, this compound has been shown to interfere with mitotic progression and chromosome segregation. It induces polyploidy and apoptosis in cancer cells, highlighting its potential as a therapeutic agent. In sensitive PDAC models, this compound has demonstrated effective growth inhibition at low concentrations, correlating with increased cell accumulation in the G2/M phase of the cell cycle .

| Study | Cell Type | Concentration (nM) | Effect |

|---|---|---|---|

| PDAC | 10-100 | Growth inhibition; polyploidy induction | |

| MYC-amplified cancer cells | 1-10 | Decreased proliferation |

Virology

Targeting Epstein-Barr Virus (EBV)

this compound has shown efficacy against EBV-positive B-cell lines and nasopharyngeal carcinoma cell lines. It inhibits sumoylation processes that are critical for viral replication and oncogenesis mediated by the latent membrane protein 1 (LMP1). The compound promotes cell death at low doses and reduces the oncogenic potential associated with LMP1 expression .

Case Study: EBV-associated Malignancies

Research indicates that this compound not only inhibits B-cell growth but also modulates cell migration and adhesion related to EBV oncogenesis. Higher concentrations can induce low levels of spontaneous reactivation but subsequently decrease infectious virus production, suggesting its dual role as an anti-cancer and anti-viral agent.

| Study | Cell Type | Concentration (µM) | Effect |

|---|---|---|---|

| EBV-positive B-cells | 0.1-1 | Growth inhibition; reduced oncogenicity |

Cellular Differentiation

Impact on Adipocyte Differentiation

this compound's inhibition of SUMOylation significantly affects gene expression during adipocyte differentiation. Studies have shown that treatment with this compound alters transcription dynamics, leading to downregulation of genes involved in fat cell differentiation during early stages . This highlights its potential as a research tool in metabolic studies.

Case Study: 3T3-L1 Cells

In experiments with 3T3-L1 cells undergoing adipogenic differentiation, this compound treatment resulted in significant changes in gene expression profiles associated with fat metabolism.

Prostate Cancer Research

This compound has been implicated in studies focusing on the androgen receptor's role in prostate cancer progression. By inhibiting SUMOylation, this compound affects chromatin interactions and gene regulation mediated by the androgen receptor, providing insights into therapeutic targets for prostate cancer treatment .

作用机制

ML-792 通过抑制小泛素样修饰激活酶的活性发挥作用。它以依赖于小泛素样修饰激活酶的方式与小泛素样修饰形成共价加合物,然后作为小泛素样修饰激活酶的竞争性抑制剂。 这种作用机制会消耗可用于结合的游离小泛素样修饰的量,从而破坏小泛素样修饰途径并导致癌细胞增殖的抑制 .

相似化合物的比较

与其他类似化合物相比,ML-792 在小泛素样修饰激活酶方面具有高度的选择性和效力,这是其独特的特点。类似化合物包括 COH000,它也是一种小泛素样修饰激活酶抑制剂,但通过别构机制而不是共价机制起作用。其他相关化合物包括 NEDD8 激活酶和泛素激活酶的抑制剂,例如 Pevonedistat 和 Nutlin-3a。 this compound 因其对小泛素样修饰激活酶的特异性靶向作用及其在临床前研究中的有效性而脱颖而出 .

生物活性

ML-792 is a selective small-molecule inhibitor of the SUMO (Small Ubiquitin-like Modifier) pathway, specifically targeting the SUMO-activating enzyme (SAE). This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those associated with the Epstein-Barr virus (EBV) and MYC amplification. Research indicates that this compound inhibits protein sumoylation, thereby affecting cellular processes such as proliferation, mitosis, and oncogenic signaling.

This compound functions by binding to the SAE, inhibiting its activity in an ATP-dependent manner. This binding prevents the covalent attachment of SUMO proteins to target proteins, leading to a rapid loss of SUMOylated proteins within cells. The specificity of this compound for the SAE complex has been demonstrated through various studies, showing no cross-reactivity with other post-translational modification pathways such as NEDDylation and ubiquitinylation .

Key Findings on Biological Activity

- Inhibition of Cell Proliferation : this compound has been shown to significantly reduce the proliferation of cancer cells in vitro. In particular, its effects are pronounced in EBV-positive B-cell lines and MYC-amplified tumors .

- Induction of Apoptosis : Treatment with this compound leads to increased cell death in B-cells, particularly those expressing LMP1 (latent membrane protein 1), a viral protein associated with oncogenesis in EBV-related malignancies .

- Impact on Mitosis : this compound disrupts mitotic progression and chromosome segregation, resulting in polyploidy and endoreduplication in cancer cells. This is linked to its ability to inhibit SUMOylation, which is critical for proper cell cycle regulation .

Study 1: EBV-positive B-cell Lines

A study investigated the effects of this compound on several EBV-positive B-cell lines. The results indicated that:

- Cell Viability : A dose-dependent decrease in cell viability was observed, with IC50 values in the low nanomolar range.

- Cell Death Mechanism : Apoptotic markers were elevated post-treatment, indicating that this compound induces apoptosis rather than necrosis .

Study 2: Pancreatic Cancer Models

In pancreatic cancer cell lines, this compound was shown to:

- Mitotic Defects : Induce significant mitotic defects leading to increased endoreduplication.

- Growth Inhibition : Demonstrate growth inhibition at concentrations lower than those required for other SAE inhibitors like ML-93, highlighting its potency .

Table 1: Summary of Biological Effects of this compound

Table 2: IC50 Values for this compound in Various Cell Lines

| Cell Line Type | IC50 (nM) | Notes |

|---|---|---|

| EBV-positive B-cells | 10 | High sensitivity due to LMP1 expression |

| MYC-amplified tumors | 20 | Enhanced effect observed |

| Pancreatic cancer cells | 15 | Significant correlation with growth inhibition |

属性

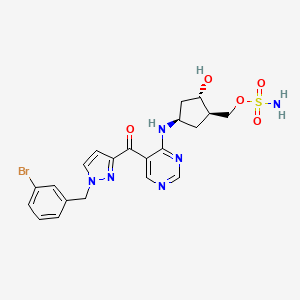

IUPAC Name |

[(1R,2S,4R)-4-[[5-[1-[(3-bromophenyl)methyl]pyrazole-3-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN6O5S/c22-15-3-1-2-13(6-15)10-28-5-4-18(27-28)20(30)17-9-24-12-25-21(17)26-16-7-14(19(29)8-16)11-33-34(23,31)32/h1-6,9,12,14,16,19,29H,7-8,10-11H2,(H2,23,31,32)(H,24,25,26)/t14-,16-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCKLTWSXFDLLP-OGWOLHLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C[C@@H]([C@H]1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is ML-792 and what is its mechanism of action?

A1: this compound, also known as {(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate, is a potent and selective inhibitor of the SUMO Activating Enzyme (SAE). [, , ] This enzyme is essential for the first step in the SUMOylation pathway, a process where Small Ubiquitin-like Modifier (SUMO) proteins are attached to target proteins, often influencing their function, localization, and interactions. By blocking SAE, this compound effectively inhibits the entire SUMOylation cascade. [, , ]

Q2: What are the downstream effects of inhibiting SUMOylation with this compound?

A2: Inhibiting SUMOylation with this compound can have a wide range of effects depending on the cell type and context. Several studies highlight its impact on:

- Stem cell pluripotency: this compound treatment of human induced pluripotent stem cells (hiPSCs) leads to a decrease in pluripotency markers, suggesting a role for SUMOylation in maintaining stem cell identity. []

- Adipogenesis and Osteogenesis: this compound can reverse the increased osteogenic potential and decreased adipogenic potential seen in preadipocytes with IRX3 knockout, highlighting the role of IRX3-mediated SUMOylation in regulating these processes. []

- PML-NB formation: While this compound doesn't affect the arsenic-induced solubility change of the promyelocytic leukemia protein (PML), it does influence the number and size of PML-NBs, indicating a role for SUMOylation in their dynamics. [, ]

- Immune response to infection: this compound treatment can increase the intracellular proliferation of Staphylococcus aureus in macrophages, suggesting that SUMOylation plays a role in the host response to this bacterium. []

- Glucocorticoid receptor activity: Inhibiting SUMOylation with this compound can mimic the effects of a SUMOylation-deficient glucocorticoid receptor (GR), leading to increased chromatin binding and target gene expression. []

Q3: What is known about the structure of this compound?

A3: While specific spectroscopic data for this compound is limited in the provided research, its chemical name is {(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate. This provides insight into its chemical structure, which is crucial for understanding its interaction with SAE and for developing future SUMOylation inhibitors.

Q4: How does this compound affect the SUMOylation of specific proteins?

A4: Research shows that this compound treatment can affect the SUMOylation of specific proteins in various contexts:

- PML: this compound does not prevent the arsenic-induced solubility shift and SUMOylation of PML, but it does impact the dynamics of PML-NBs. [, ]

- Sp100: Similar to PML, this compound does not prevent arsenic-induced SUMOylation and solubility changes in Sp100. []

- Global SUMOylation: In preadipocytes, this compound can reverse the increased global SUMOylation levels observed upon IRX3 knockout. []

Q5: What is the significance of studying this compound in the context of disease?

A5: this compound is a valuable tool compound for dissecting the role of SUMOylation in various diseases:

- Cancer: Understanding the role of SUMOylation in cancer cell survival and immune evasion could offer novel therapeutic avenues. [, , ]

- Infectious Diseases: Manipulating the host SUMOylation response with this compound could offer insights into bacterial pathogenesis and potential therapeutic targets. []

- Metabolic Disorders: The role of IRX3 and SUMOylation in adipogenesis and osteogenesis suggests a potential link to metabolic diseases like obesity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。